molecular formula C32H28F3N5O4 B1662368 N-1-[(3-4(-Ethoxyphenyl)-3,4-dihydro-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(3-pyridinylmethyl)-4-(trifluoromethoxy)benzeneacetamide CAS No. 947536-03-0

N-1-[(3-4(-Ethoxyphenyl)-3,4-dihydro-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(3-pyridinylmethyl)-4-(trifluoromethoxy)benzeneacetamide

Cat. No.: B1662368
CAS No.: 947536-03-0
M. Wt: 603.6 g/mol
InChI Key: WQTKNBPCJKRYPA-UHFFFAOYSA-N
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Description

N-[1-[3-(4-Ethoxyphenyl)-3,4-dihydro-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(3-pyridinylmethyl)-4-(trifluoromethoxy)benzeneacetamide is a CXCR3 antagonist. It also inhibits lung metastasis in a murine model.
Antagonist of CXCR3;  inhibits binding of 125I-IP-10 and 125I-ITAC to CXCR3 (IC50 values are 8.0 and 8.2 nM respectively). Inhibits CXCR3-mediated cell migration by the chemokines IP-10, ITAC and MiG in vitro (IC50 values are 8, 15 and 36 nM respectively). Also shown to inhibit lung metastasis in a mouse model of metastatic breast cancer.

Biological Activity

N-1-[(3-4(-Ethoxyphenyl)-3,4-dihydro-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(3-pyridinylmethyl)-4-(trifluoromethoxy)benzeneacetamide, also known as AMG 487, is a small-molecule antagonist primarily targeting the CXC chemokine receptor 3 (CXCR3). This compound has gained significant attention for its potential therapeutic applications in inflammatory and autoimmune diseases due to its ability to modulate immune cell migration.

  • Molecular Formula : C32H28F3N5O4
  • Molecular Weight : Approximately 603.59 g/mol
  • CAS Number : 947536-03-0

AMG 487 functions as an antagonist of the CXCR3 receptor, which plays a critical role in the recruitment of immune cells to sites of inflammation. By blocking this receptor, AMG 487 inhibits downstream signaling pathways that contribute to inflammatory responses. This action is particularly relevant in conditions where CXCR3-mediated pathways are dysregulated.

Anticancer Properties

Research indicates that compounds with a pyrido[2,3-d]pyrimidine scaffold exhibit a broad spectrum of biological activities, including anticancer effects. For instance:

  • Inhibition of Kinase Activity : Certain derivatives have shown promising results against various cancer cell lines by inhibiting specific kinases involved in tumor progression. For example, compounds targeting cyclin-dependent kinases (CDKs) have been linked to cell cycle arrest and apoptosis induction in cancer cells .

Anti-inflammatory Effects

AMG 487 has been evaluated for its anti-inflammatory properties:

  • Cytokine Modulation : Studies have demonstrated that AMG 487 can reduce the production of pro-inflammatory cytokines in vitro, suggesting its potential utility in treating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis .

Study on CXCR3 Antagonism

A study conducted by Heise et al. (2005) characterized the pharmacological profile of various CXCR3 antagonists, including AMG 487. The findings highlighted its efficacy in blocking CXCR3-mediated signaling pathways, which are crucial for the migration of T cells and other immune cells to inflamed tissues .

Antitumor Activity

In another study, derivatives of pyrido[2,3-d]pyrimidines were tested against prostate and lung cancer cell lines. The results showed significant cytotoxicity with IC50 values indicating potent activity at submicromolar concentrations. This suggests that AMG 487 and similar compounds could serve as lead structures for developing new anticancer therapies .

Data Tables

Activity TypeMechanismReference
AnticancerInhibition of CDKs
Anti-inflammatoryCXCR3 receptor antagonism
Cytokine modulationReduction of pro-inflammatory cytokines

Properties

IUPAC Name

N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(pyridin-3-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H28F3N5O4/c1-3-43-25-14-10-24(11-15-25)40-30(38-29-27(31(40)42)7-5-17-37-29)21(2)39(20-23-6-4-16-36-19-23)28(41)18-22-8-12-26(13-9-22)44-32(33,34)35/h4-17,19,21H,3,18,20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQTKNBPCJKRYPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=CC=C3)N=C2C(C)N(CC4=CN=CC=C4)C(=O)CC5=CC=C(C=C5)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H28F3N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

603.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-1-[(3-4(-Ethoxyphenyl)-3,4-dihydro-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(3-pyridinylmethyl)-4-(trifluoromethoxy)benzeneacetamide
Reactant of Route 2
Reactant of Route 2
N-1-[(3-4(-Ethoxyphenyl)-3,4-dihydro-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(3-pyridinylmethyl)-4-(trifluoromethoxy)benzeneacetamide
Reactant of Route 3
Reactant of Route 3
N-1-[(3-4(-Ethoxyphenyl)-3,4-dihydro-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(3-pyridinylmethyl)-4-(trifluoromethoxy)benzeneacetamide
Reactant of Route 4
N-1-[(3-4(-Ethoxyphenyl)-3,4-dihydro-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(3-pyridinylmethyl)-4-(trifluoromethoxy)benzeneacetamide
Reactant of Route 5
Reactant of Route 5
N-1-[(3-4(-Ethoxyphenyl)-3,4-dihydro-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(3-pyridinylmethyl)-4-(trifluoromethoxy)benzeneacetamide
Reactant of Route 6
Reactant of Route 6
N-1-[(3-4(-Ethoxyphenyl)-3,4-dihydro-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(3-pyridinylmethyl)-4-(trifluoromethoxy)benzeneacetamide

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